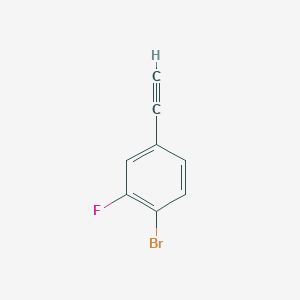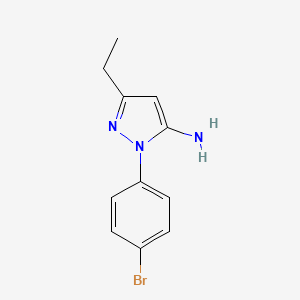
1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine (BEPA) is a synthetic organic compound that has been used in various scientific research applications. BEPA has been studied for its potential use in drug synthesis, as a catalyst in various reactions, and as a potential therapeutic agent. BEPA has also been studied for its potential use in biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Molecular Studies
1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine and related compounds are extensively used in the field of chemistry for synthesis and molecular structure analysis. For instance, Ö. Tamer et al. (2016) synthesized a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and conducted a comprehensive study on its molecular structure using X-ray diffraction, spectroscopic methods, and density functional theory calculations. They discovered significant nonlinear optical properties in BPTBMPA, indicating potential applications in photonics and electronics (Ö. Tamer et al., 2016).
Potential in Anticancer Research
In the field of medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. Aladdin M. Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole and assessed their cytotoxic activity against various human cancer cell lines. They found significant activity, particularly in compounds related to this compound, suggesting a potential role in developing new anticancer agents (Aladdin M. Srour et al., 2018).
Development of Novel Pharmaceuticals
The compound's derivatives are also being investigated for the development of new pharmaceuticals. For instance, J. Díaz et al. (2012) researched 1-arylpyrazoles as potent σ(1) receptor antagonists, exploring the role of pyrazole substituents in activity. They identified compounds with high activity in neuropathic pain models, highlighting the therapeutic potential of such derivatives (J. Díaz et al., 2012).
Exploration in Organic Synthesis
The compound and its related chemicals have been utilized in organic synthesis. S. P. Veettil et al. (2009, 2010) synthesized various compounds using this compound derivatives, contributing to the development of new chemical synthesis methods (S. P. Veettil et al., 2009), (S. P. Veettil et al., 2010).
Mécanisme D'action
Target of Action
The compound 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The compound’s superior antipromastigote activity was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
The biochemical pathways affected by this compound are those essential for the survival and proliferation of the parasites. The compound interferes with these pathways, leading to the death of the parasites . The exact biochemical pathways affected by this compound are yet to be elucidated.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the parasites, leading to their death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with significant suppression .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neural transmission. Additionally, this compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in oxidative stress responses, such as the MAPK pathway . It also affects gene expression by altering the transcription of genes related to oxidative stress and inflammation. Furthermore, this compound impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is crucial for its effects on neural transmission. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and prolonged oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced neural transmission and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including impaired motor function and increased oxidative damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes hydroxylation and O-dealkylation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s overall activity and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation. These interactions play a crucial role in determining the compound’s overall distribution and effects within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within mitochondria, where it interacts with mitochondrial enzymes and proteins . This localization is essential for its effects on oxidative stress responses and cellular metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific subcellular compartments .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-ethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTHKFSIAFQNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


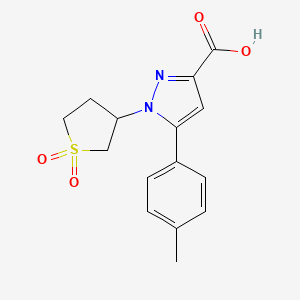
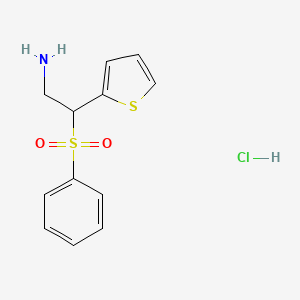
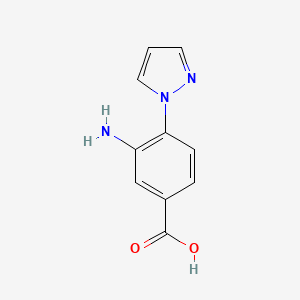

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
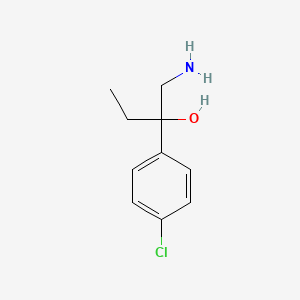
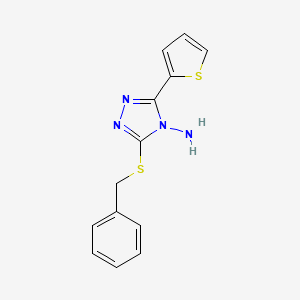
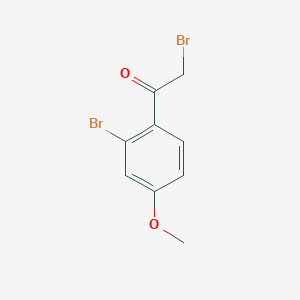
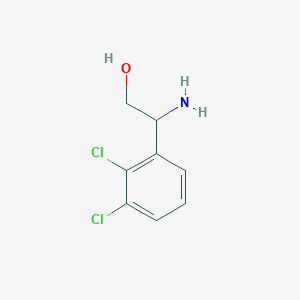
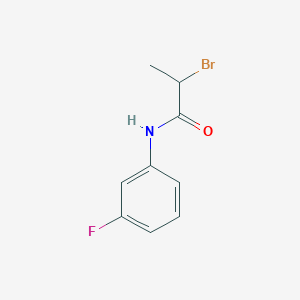

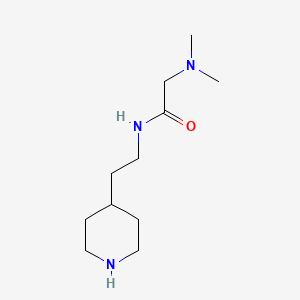
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)
